2-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile
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Overview
Description
2-[(2-MORPHOLINOETHYL)SULFANYL]-4-PHENYL-6-(2-THIENYL)-3-PYRIDYL CYANIDE is a complex organic compound that features a combination of morpholine, phenyl, thienyl, and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-MORPHOLINOETHYL)SULFANYL]-4-PHENYL-6-(2-THIENYL)-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions would be optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2-MORPHOLINOETHYL)SULFANYL]-4-PHENYL-6-(2-THIENYL)-3-PYRIDYL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-[(2-MORPHOLINOETHYL)SULFANYL]-4-PHENYL-6-(2-THIENYL)-3-PYRIDYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 2-[(2-MORPHOLINOETHYL)SULFANYL]-4-PHENYL-6-(2-THIENYL)-3-PYRIDYL CYANIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor modulation: It may interact with cellular receptors, altering signal transduction pathways and cellular responses.
DNA intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.
Benzoxazoles: Heterocyclic compounds with applications in organic synthesis and medicinal chemistry.
Uniqueness
2-[(2-MORPHOLINOETHYL)SULFANYL]-4-PHENYL-6-(2-THIENYL)-3-PYRIDYL CYANIDE is unique due to its combination of morpholine, phenyl, thienyl, and pyridyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H21N3OS2 |
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Molecular Weight |
407.6 g/mol |
IUPAC Name |
2-(2-morpholin-4-ylethylsulfanyl)-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C22H21N3OS2/c23-16-19-18(17-5-2-1-3-6-17)15-20(21-7-4-13-27-21)24-22(19)28-14-10-25-8-11-26-12-9-25/h1-7,13,15H,8-12,14H2 |
InChI Key |
DBVSJWKLRYBECZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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